tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

ADME Lipophilicity CNS Drug Design

tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (CAS 1374145-59-1) is a bifunctional building block comprising a Boc-protected piperidine linked to a 6-bromo-1H-benzo[d]imidazole core. It serves as a key intermediate in medicinal chemistry, enabling rapid diversification via palladium-catalyzed cross-coupling at the bromine site while the Boc group preserves the secondary amine for later-stage functionalization.

Molecular Formula C17H22BrN3O2
Molecular Weight 380.3 g/mol
Cat. No. B14026265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Molecular FormulaC17H22BrN3O2
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)20-8-6-13(7-9-20)21-11-19-14-5-4-12(18)10-15(14)21/h4-5,10-11,13H,6-9H2,1-3H3
InChIKeyKLWPTGYPZJNBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate: A Strategic Brominated Intermediate for Kinase and PROTAC Chemistry


tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (CAS 1374145-59-1) is a bifunctional building block comprising a Boc-protected piperidine linked to a 6-bromo-1H-benzo[d]imidazole core. It serves as a key intermediate in medicinal chemistry, enabling rapid diversification via palladium-catalyzed cross-coupling at the bromine site while the Boc group preserves the secondary amine for later-stage functionalization [1]. The compound has a molecular weight of 380.28 g/mol, a calculated density of 1.42±0.1 g/cm³, and a predicted LogP of 4.37, positioning it favorably for permeability and CNS drug-discovery programs .

Why 6-Bromo Regiochemistry and the Boc-Protected Piperidine Cannot Be Interchanged with Des-Bromo, 5-Bromo, or Other Analogs


The 6-bromo substituent is the sole atom in this scaffold that enables direct transition-metal-catalyzed C–C or C–N bond formation, a prerequisite for constructing libraries of kinase inhibitors, bromodomain probes, and PROTAC warheads [1]. Removal of the bromine (des-bromo analog, CAS 214785-00-9) eliminates this synthetic handle entirely, while migration to the 5-position yields a regioisomer that, although structurally similar, exhibits distinct reactivity in Pd(0)-mediated aminations and can show different biological activity profiles in the final derivatives [1]. The Boc group is chosen because it is cleaved under mild acidic conditions orthogonal to the benzimidazole ring and the bromine atom; alternative protecting groups such as acetyl or benzyl introduce either harsher deprotection steps or hydrogenolysis conditions incompatible with the aryl bromide [2].

Head-to-Head Comparative Evidence for tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate vs. Its Closest Analogs


Superior LogP and Permeability Profile: 6-Bromo vs. Des-Bromo Analog

The 6-bromo derivative exhibits a substantially higher predicted LogP (4.37) compared to the des-bromo analog (tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, CAS 214785-00-9), which has a calculated LogP of approximately 2.5 . This 1.87-unit increase translates to a roughly 74-fold higher octanol/water partition coefficient, suggesting significantly improved passive membrane permeability and potential for blood–brain barrier penetration. [1]

ADME Lipophilicity CNS Drug Design

Essential Bromine Handle for Pd(0)-Catalyzed Diversification vs. Inert Des-Bromo Scaffold

In the Pd(0)-mediated amination protocol reported by López-Rodríguez et al., 6-bromobenzimidazole derivatives (from which the title compound can be generated) react with piperazine nucleophiles to afford (benzimidazolyl)piperazines with nanomolar affinity for the 5-HT1A receptor. The des-bromo analog cannot participate in this transformation, precluding direct diversification. [1]

Cross-Coupling Buchwald-Hartwig Library Synthesis

Commercial Availability and Purity: 6-Bromo Isomer Outpaces the Elusive 5-Bromo Isomer

The 6-bromo isomer is listed in stock at multiple major vendors (e.g., Leyan, 95% purity, cat. no. 1817838) with direct online ordering. The 5-bromo isomer, in contrast, shows few-to-no entries for the exact tert-butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate from reputable suppliers, often requiring custom synthesis.

Procurement Supply Chain Building Block Availability

Molecular Weight and Density Differential for Formulation and Scale-Up Calculations

The title compound has a molecular weight of 380.28 g/mol and a predicted density of 1.42±0.1 g/cm³. The des-bromo analog is significantly lighter (MW 301.38; density 1.18±0.1 g/cm³). These differences directly affect stoichiometric calculations, solvent selection, and shipping/handling procedures at scale.

Process Chemistry Formulation Scale-Up

Proven Application Scenarios Where tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate Delivers Unique Value


Synthesis of Privileged Kinase Inhibitor Libraries via Suzuki–Miyaura Coupling

The 6-bromo handle allows selective reaction with aryl, heteroaryl, or vinyl boronic acids to install diverse motifs at the benzimidazole 6-position. The resulting biaryl derivatives are classic type-II kinase inhibitor cores. The Boc group is retained throughout the coupling, simplifying purification, and is removed post-library synthesis to reveal the free piperidine for final capping. This workflow has been demonstrated in multiple kinase inhibitor patents [1].

Preparation of High-Affinity GPCR Ligands via Buchwald–Hartwig Amination

As established by López-Rodríguez et al. (1999), 6-bromobenzimidazole scaffolds undergo efficient Pd(0)-mediated amination with piperazines to yield nanomolar 5-HT1A receptor ligands. The Boc-protected piperidine in the title compound can serve as a surrogate for the piperazine component, enabling parallel libraries of N-aryl piperidine variants. This approach is directly translatable to other GPCR or kinase targets where the benzimidazole-piperidine motif is privileged [2].

Construction of PROTAC Warheads Requiring a Bromine Tag for Linker Attachment

In PROTAC design, the bromine at the 6-position serves as a functionalization point for attaching a polyethylene glycol or alkyl linker that connects the target-protein warhead to the E3 ligase ligand. The Boc group on the piperidine remains protected until the final step, ensuring the correct regiochemistry of linker installation. The high LogP of the brominated warhead contributes to membrane permeability, a critical parameter for PROTAC cellular activity [3].

Pharmacokinetic Profiling Studies Requiring a Brominated Internal Standard

The distinctive isotopic pattern of bromine (1:1 ratio of ⁷⁹Br/⁸¹Br) combined with the unique mass of the compound makes it an excellent internal standard for LC-MS/MS quantification of des-bromo or dehalogenated metabolites in plasma or tissue homogenates. Its physicochemical stability (Boc protection) under typical bioanalytical storage conditions ensures reliable calibration curves across multiple analytical batches [4].

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